![molecular formula C19H16ClNO2 B2818735 (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217692-02-8](/img/structure/B2818735.png)
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid represents a novel scaffold within the class of tetrahydroquinolines. Its unique structure has garnered attention for potential therapeutic applications, particularly in oncology and hormone receptor modulation. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and evaluation in various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the modification of existing tetrahydroquinoline scaffolds to introduce the 4-chlorophenyl group and carboxylic acid functionality. The synthesis pathway often employs techniques such as:
- Nucleophilic substitutions
- Cyclization reactions
- Functional group transformations
These methods have been documented to yield high purity and yield of the target compound .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and interaction with estrogen receptors.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 : These breast cancer cell lines were used to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity .
The proposed mechanism involves:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC3, which is crucial for regulating gene expression involved in cancer progression. This inhibition leads to an increase in acetylated histones and subsequent activation of tumor suppressor genes .
- Estrogen Receptor Modulation : The compound's structure suggests potential binding affinity to estrogen receptors (ER), particularly ER-beta. This interaction may influence pathways related to hormone-sensitive cancers .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Animal Model Evaluations : In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. Tumor samples showed increased levels of acetylated histones, confirming HDAC inhibition .
Data Tables
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 12.5 | HDAC3 Inhibition |
Antiproliferative | MDA-MB-231 | 15.0 | Apoptosis Induction |
Estrogen Receptor Binding | ER-beta | High Affinity | Modulation of Hormone Signaling |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit notable antibacterial properties. For instance, modifications to the quinoline structure have enhanced antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the carboxylic acid moiety in (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid may contribute to its efficacy as an antibacterial agent.
Anticancer Potential
Quinoline derivatives are also being explored for their anticancer properties. Studies have shown that certain modifications can lead to compounds that inhibit tumor growth by targeting specific cellular pathways. The unique structure of this compound may allow it to interact with cancer cell receptors or enzymes involved in proliferation .
Pharmacokinetic Studies
Pharmacokinetics plays a crucial role in determining the therapeutic effectiveness of any compound. Preliminary studies suggest that derivatives of quinoline exhibit improved pharmacokinetic properties such as enhanced bioavailability and metabolic stability. These characteristics are essential for developing effective oral medications .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for drug development. The presence of the chlorophenyl group in this compound may enhance lipophilicity and facilitate better membrane permeability compared to other derivatives lacking this group .
Case Studies and Research Findings
- Antibacterial Evaluation :
- Anticancer Research :
Propiedades
IUPAC Name |
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(22)23)6-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFQJSHIKCEXET-VKJFTORMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.